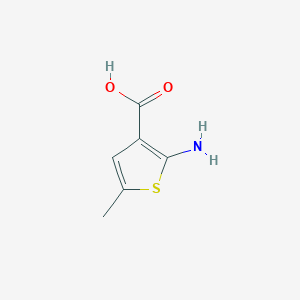

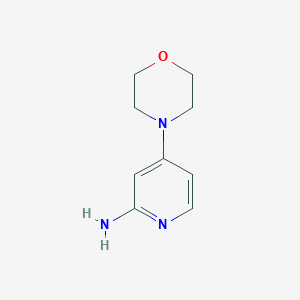

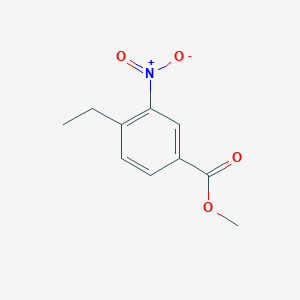

![molecular formula C13H10ClN3O2S B1291437 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 252723-16-3](/img/structure/B1291437.png)

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine

概要

説明

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also an intermediate of the bulk drug, Tofatinib, which is widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis with inadequate or intolerant methotrexate response .

Synthesis Analysis

The synthesis of 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves several steps. The preparation process of pyrimidine includes the first α -alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is also described .Molecular Structure Analysis

The molecular structure of 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy reveals peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N). NMR spectroscopy provides further details about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine are complex and involve multiple steps. For example, the chlorination of carbonyl with phosphorus oxychloride to obtain dichloro pyrimidine ring, followed by the oxidation of the terminal double bond with potassium osmate hydrate and sodium periodate to obtain the aldehyde group .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine include a melting point of 183-184°C. It is soluble in DMSO, ethyl acetate, and methanol .科学的研究の応用

Anticancer Research

Specific Scientific Field

This compound has been used in the field of anticancer research .

Summary of the Application

A series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized for their potential anticancer properties . The derivatives were tested in vitro against seven selected human cancer cell lines .

Methods of Application

The compounds were synthesized using a microwave technique . They were then characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The compounds were tested in vitro against cancer cell lines using MTT assay .

Results or Outcomes

Compounds 14a, 16b, and 18b were found to be the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .

Multi-Targeted Kinase Inhibitors

Specific Scientific Field

This compound has been used in the field of pharmaceutical chemistry to develop multi-targeted kinase inhibitors .

Summary of the Application

A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized . These compounds were tested for their potential as multi-targeted kinase inhibitors .

Methods of Application

The compounds were synthesized in three steps with high yields . They were then tested against four different cancer cell lines .

Results or Outcomes

Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM) . Compound 5k was found to induce cell cycle arrest and apoptosis in HepG2 cells .

Manufacture of Tofacitinib Citrate

Specific Scientific Field

This compound is used in the field of pharmaceutical manufacturing .

Summary of the Application

“7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine” is used in the manufacture of Tofacitinib citrate .

Methods of Application

The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .

Results or Outcomes

The outcome of this application is the production of Tofacitinib citrate, a medication used to treat rheumatoid arthritis .

Antitubercular Research

Specific Scientific Field

This compound has been used in the field of antitubercular research .

Summary of the Application

A series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized for their potential antitubercular properties .

Methods of Application

The compounds were synthesized and then tested for their antitubercular activity .

Results or Outcomes

The 3-halo (meta; C-3) (compounds 6,9) and 2-halo (ortho; C-2) substituted phenyl derivatives (compound 7) showed slightly improved anti-tubercular activity than the 4-halo (para; C-4) substituted derivatives (compound 2 and 8) .

Antimicrobial Research

Specific Scientific Field

This compound has been used in the field of antimicrobial research .

Summary of the Application

A series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized for their potential antimicrobial properties .

Methods of Application

The compounds were synthesized and then tested for their antimicrobial activity .

Results or Outcomes

The 3-halo (meta; C-3) (compounds 6,9) and 2-halo (ortho; C-2) substituted phenyl derivatives (compound 7) showed slightly improved antimicrobial activity than the 4-halo (para; C-4) substituted derivatives (compound 2 and 8) .

Antiviral Research

Specific Scientific Field

This compound has been used in the field of antiviral research .

Summary of the Application

A series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized for their potential antiviral properties .

Methods of Application

The compounds were synthesized and then tested for their antiviral activity .

Results or Outcomes

The 3-halo (meta; C-3) (compounds 6,9) and 2-halo (ortho; C-2) substituted phenyl derivatives (compound 7) showed slightly improved antiviral activity than the 4-halo (para; C-4) substituted derivatives (compound 2 and 8) .

Safety And Hazards

特性

IUPAC Name |

7-(benzenesulfonyl)-4-chloro-6-methylpyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2S/c1-9-7-11-12(14)15-8-16-13(11)17(9)20(18,19)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIDTDGOKALJNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626068 | |

| Record name | 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Benzenesulfonyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

252723-16-3 | |

| Record name | 7-(Benzenesulfonyl)-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

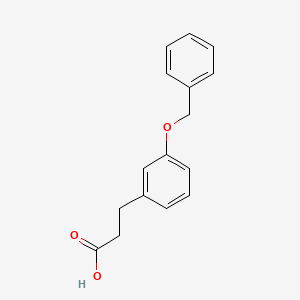

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)

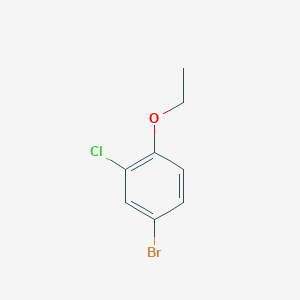

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1291387.png)